molecular formula C19H24O5 B12390287 Mutabilol

Mutabilol

Cat. No.: B12390287
M. Wt: 332.4 g/mol
InChI Key: UDSDSLQUHXXBTI-NNBQYGFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Mutabilol is primarily isolated from the leaves of Plectranthus mutabilis. The extraction process involves the use of solvents such as acetone, followed by purification steps to isolate the compound .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. The primary method remains extraction from natural sources, which may not be scalable for industrial purposes.

Chemical Reactions Analysis

Types of Reactions: Mutabilol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

Mutabilol has several scientific research applications, including:

Comparison with Similar Compounds

    Verapamil: Another P-glycoprotein modulator used to study drug resistance.

    Cyclosporine A: Known for its ability to inhibit P-glycoprotein and enhance drug absorption.

    Quercetin: A natural flavonoid that modulates P-glycoprotein activity.

Comparison: Mutabilol is unique in its potent regulation of P-glycoprotein derived from a natural source, Plectranthus mutabilis. Unlike synthetic compounds like Verapamil and Cyclosporine A, this compound offers a natural alternative with potentially fewer side effects. Its ability to increase P-glycoprotein expression in specific cell lines highlights its uniqueness compared to other modulators .

Properties

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

IUPAC Name

(4aR)-4a,5,6-trihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthrene-9,10-dione

InChI

InChI=1S/C19H24O5/c1-9(2)10-8-11-12(15(22)13(10)20)19(24)7-5-6-18(3,4)17(19)16(23)14(11)21/h8-9,17,20,22,24H,5-7H2,1-4H3/t17?,19-/m0/s1

InChI Key

UDSDSLQUHXXBTI-NNBQYGFHSA-N

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)C(=O)C(=O)C3[C@@]2(CCCC3(C)C)O)O)O

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C(=O)C(=O)C3C2(CCCC3(C)C)O)O)O

Origin of Product

United States

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